An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,3,5-Cycloheptatriene-1-carboxaldehyde
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,3,5-Cycloheptatriene-1-carboxaldehyde
Introduction
1,3,5-Cycloheptatriene-1-carboxaldehyde is a key organic molecule featuring a seven-membered ring system with a conjugated polyene structure and an aldehyde functional group. This unique combination of structural motifs makes it a valuable subject for detailed spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. NMR provides unparalleled insight into the molecular structure, connectivity, and electronic environment of the constituent atoms. This guide offers a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound, a detailed interpretation of the spectral features, and a standardized protocol for data acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this and related molecules.
Due to the limited availability of public domain experimental NMR data for 1,3,5-Cycloheptatriene-1-carboxaldehyde, the spectral data presented herein are predicted based on established principles of NMR spectroscopy and analysis of structurally analogous compounds.
Molecular Structure and Atom Numbering
For clarity in the assignment of NMR signals, the atoms of 1,3,5-Cycloheptatriene-1-carboxaldehyde are numbered as follows:
Caption: Molecular structure of 1,3,5-Cycloheptatriene-1-carboxaldehyde with atom numbering.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 1,3,5-Cycloheptatriene-1-carboxaldehyde is expected to exhibit distinct signals corresponding to the aldehyde proton, the olefinic protons of the cycloheptatriene ring, and the methylene protons. The chemical shifts are influenced by the electronic environment, including conjugation and the electron-withdrawing nature of the aldehyde group.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-CHO | 9.5 - 10.0 | s | - |
| H-2 | 6.8 - 7.2 | d | ~7-8 |
| H-3 | 6.2 - 6.6 | dd | ~7-8, ~5-6 |
| H-4 | 5.8 - 6.2 | m | - |
| H-5 | 5.8 - 6.2 | m | - |
| H-6 | 2.5 - 2.9 | t | ~6-7 |
| H-7 | 2.2 - 2.6 | d | ~6-7 |
Interpretation of the ¹H NMR Spectrum
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Aldehyde Proton (H-CHO): The proton attached to the carbonyl carbon is highly deshielded and is expected to appear as a singlet in the downfield region of 9.5-10.0 ppm. This is a characteristic chemical shift for aldehyde protons.[1]
-
Olefinic Protons (H-2, H-3, H-4, H-5): The four protons on the double bonds of the cycloheptatriene ring are expected to resonate in the range of 5.8-7.2 ppm. The exact chemical shifts and multiplicities will be complex due to spin-spin coupling between adjacent and non-adjacent protons. H-2, being adjacent to the electron-withdrawing carboxaldehyde group, is predicted to be the most downfield of the olefinic protons. The coupling patterns will likely be complex multiplets for H-4 and H-5, while H-2 and H-3 will appear as a doublet and a doublet of doublets, respectively. The study of substituted cycloheptatrienes indicates that the ring protons can exhibit complex splitting patterns.[2]
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Methylene Protons (H-6, H-7): The protons on the sp³-hybridized carbon (C-6 and C-7) are shielded relative to the olefinic protons and are expected to appear in the upfield region of 2.2-2.9 ppm. These protons will likely show coupling to each other and to the adjacent olefinic protons, resulting in multiplets. Low-temperature NMR studies of cycloheptatriene itself have shown that the ring undergoes a conformational ring flip, which can average the signals of the methylene protons.[3]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are primarily determined by the hybridization of the carbon atoms and the electronic effects of neighboring functional groups.
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 190 - 195 |
| C-1 | 145 - 155 |
| C-2 | 135 - 145 |
| C-3 | 125 - 135 |
| C-4 | 120 - 130 |
| C-5 | 120 - 130 |
| C-6 | 25 - 35 |
| C-7 | 25 - 35 |
Interpretation of the ¹³C NMR Spectrum
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Carbonyl Carbon (C=O): The carbon of the aldehyde group is the most deshielded carbon in the molecule and is expected to have a chemical shift in the range of 190-195 ppm.[4]
-
Olefinic Carbons (C-1, C-2, C-3, C-4, C-5): The sp²-hybridized carbons of the cycloheptatriene ring are expected to appear in the region of 120-155 ppm. C-1, being directly attached to the aldehyde group, will be the most downfield of the ring carbons. The chemical shifts of C-2 through C-5 will be in the typical olefinic range.
-
Methylene Carbons (C-6, C-7): The sp³-hybridized carbons are the most shielded and will appear at the highest field, predicted to be in the 25-35 ppm range.
Experimental Protocol for NMR Data Acquisition
The following is a generalized, robust protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 1,3,5-Cycloheptatriene-1-carboxaldehyde.
Caption: Workflow for NMR data acquisition.
Step-by-Step Methodology:
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Sample Preparation:
-
Accurately weigh approximately 5-20 mg of 1,3,5-Cycloheptatriene-1-carboxaldehyde for ¹H NMR, and 20-50 mg for ¹³C NMR.[5]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.[6]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[7]
-
The final sample height in the NMR tube should be approximately 4-5 cm.[8]
-
-
Instrument Setup and Data Acquisition:
-
Carefully insert the NMR tube into the spinner and place it in the spectrometer's autosampler or manual insertion port.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[9]
-
Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.[9]
-
Tune and match the probe to the specific nucleus being observed (¹H or ¹³C) to ensure efficient signal detection.
-
Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay. For ¹H NMR, a small number of scans (e.g., 8-16) is usually sufficient. For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.[10]
-
Initiate the acquisition to collect the Free Induction Decay (FID).
-
Process the FID using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.
-
Conclusion
This technical guide provides a detailed overview of the expected ¹H and ¹³C NMR spectral characteristics of 1,3,5-Cycloheptatriene-1-carboxaldehyde, along with a robust experimental protocol for data acquisition. While the presented spectral data are based on well-established principles and analysis of related compounds, experimental verification is recommended for definitive assignments. The information contained herein serves as a valuable resource for scientists and researchers working with this and similar molecular scaffolds, aiding in structural elucidation and characterization.
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